(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
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Overview
Description
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes a condensation reaction with acrylonitrile to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. It is being evaluated in preclinical studies for its efficacy and safety.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. It is employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction cascades and metabolic pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((4-bromophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
- (Z)-2-((4-methylphenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
- (Z)-2-((4-fluorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
Uniqueness
(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-16-8-5-13(9-17(16)24-2)20-11-15(10-19)25(21,22)14-6-3-12(18)4-7-14/h3-9,11,20H,1-2H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFOQQHHBBYRSX-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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